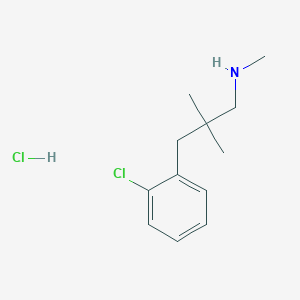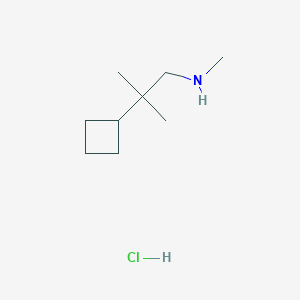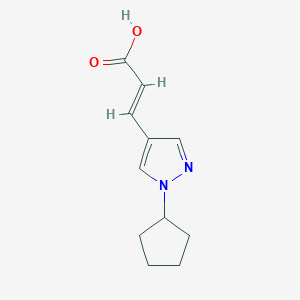 3-(2-clorofenil)-2,2-dimetilpropilamina clorhidrato CAS No. 2098112-93-5"
>
3-(2-clorofenil)-2,2-dimetilpropilamina clorhidrato CAS No. 2098112-93-5"
>
3-(2-clorofenil)-2,2-dimetilpropilamina clorhidrato
Descripción general
Descripción
[3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Ketamina
Este compuesto se puede utilizar en la síntesis de ketamina, un fármaco utilizado tanto en medicina veterinaria como humana . Se ha desarrollado un nuevo y eficiente protocolo para la síntesis de ketamina, utilizando un intermedio de hidroxi cetona . La síntesis de este fármaco se ha realizado en cinco pasos .
Antidepresivo
La ketamina, que se puede sintetizar a partir de este compuesto, se ha utilizado como antidepresivo . Ha demostrado ser prometedor en el tratamiento de la depresión, especialmente en los casos en que otros tratamientos han fallado .
Tratamiento de la adicción al alcohol
La ketamina también se ha utilizado en el tratamiento de la adicción al alcohol . Esto sugiere que el compuesto podría contribuir indirectamente a los tratamientos para los trastornos por abuso de sustancias .
Anestésico y analgésico
La ketamina es un fármaco anestésico y analgésico utilizado tanto en medicina humana como veterinaria . Por lo tanto, este compuesto juega un papel crucial en el control del dolor y los procedimientos quirúrgicos .
Síntesis de derivados de quinazolinona y quinazolina
El compuesto podría utilizarse potencialmente en la síntesis de derivados de quinazolinona y quinazolina . Estos derivados tienen una amplia gama de actividades biológicas, que incluyen efectos antiinflamatorios, anticonvulsivos, anticancerígenos, antibacterianos, antifúngicos, anti-VIH y antianalgésicos .
Síntesis de derivados de indol
Los derivados de indol, que poseen diversas actividades biológicas, podrían sintetizarse potencialmente a partir de este compuesto . Estas actividades incluyen efectos antivirales, antiinflamatorios, anticancerígenos, anti-VIH, antioxidantes, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos y anticolinesterásicos .
Mecanismo De Acción
The biochemical pathways affected by these compounds involve the HSP90 and TRAP1 mediated signaling pathway . The compounds were found to potentially act through this pathway .
The result of the action of these compounds is the inhibition of cell proliferation, specifically in cancerous cells . They showed inhibitory actions on HCT-116 cells, a line of human colorectal carcinoma cells .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALCRAIJFKORJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485127.png)


![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)

![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

amine](/img/structure/B1485140.png)

![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)
![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

